1-(1-(Phenylthio)cyclopropyl)cyclooctanol
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Overview
Description
1-(1-(Phenylthio)cyclopropyl)cyclooctanol is a chemical compound with the molecular formula C17H24OS and a molecular weight of 276.44 g/mol . This compound is characterized by a unique molecular structure that includes a phenylthio group attached to a cyclopropyl ring, which is further connected to a cyclooctanol moiety . It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclooctanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropyl ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclooctanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Phenylthio)cyclopropyl)cyclooctanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(1-(Phenylthio)cyclopropyl)cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclooctanol.
1-(1-(Phenylthio)cyclopropyl)cyclopentanol: Contains a cyclopentanol moiety.
1-(1-(Phenylthio)cyclopropyl)cyclododecanol: Features a cyclododecanol moiety.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclooctanol is unique due to its cyclooctanol moiety, which imparts distinct chemical and physical properties compared to its analogs. The larger ring size of cyclooctanol can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H24OS |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-(1-phenylsulfanylcyclopropyl)cyclooctan-1-ol |
InChI |
InChI=1S/C17H24OS/c18-16(11-7-2-1-3-8-12-16)17(13-14-17)19-15-9-5-4-6-10-15/h4-6,9-10,18H,1-3,7-8,11-14H2 |
InChI Key |
YKVGNWQCYOBEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(C2(CC2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
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